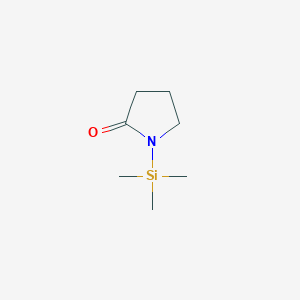

1-(Trimethylsilyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-trimethylsilylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBVCBITQHEVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162783 | |

| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-90-7 | |

| Record name | 1-(Trimethylsilyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14468-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014468907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Trimethylsilyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)pyrrolidin-2-one is a versatile synthetic intermediate that plays a crucial role in modern organic chemistry. As an N-silylated lactam, it serves as a protected form of 2-pyrrolidinone, enabling a variety of chemical transformations that would otherwise be incompatible with the acidic N-H proton of the parent lactam. Its applications span from being a key building block in the synthesis of complex natural products and pharmaceuticals to facilitating specific chemical reactions such as sulfenylation and the formation of cyclic imines.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, an exploration of the reaction mechanism, safety considerations, and a discussion of its applications.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the N-silylation of 2-pyrrolidinone using trimethylchlorosilane in the presence of a tertiary amine base, such as triethylamine.[1][2][3] The triethylamine acts as a proton scavenger, neutralizing the hydrochloric acid byproduct of the reaction and driving the equilibrium towards the formation of the desired product.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Pyrrolidinone | C4H7NO | 85.11 | 8.51 g | 0.10 | ≥99% |

| Trimethylchlorosilane | (CH3)3SiCl | 108.64 | 13.04 g (15.2 mL) | 0.12 | ≥99% |

| Triethylamine | (C2H5)3N | 101.19 | 12.14 g (16.7 mL) | 0.12 | ≥99% |

| Anhydrous Benzene | C6H6 | 78.11 | 150 mL | - | Anhydrous |

Experimental Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with 2-pyrrolidinone (8.51 g, 0.10 mol) and anhydrous benzene (100 mL). The mixture is stirred until the 2-pyrrolidinone is completely dissolved.

-

Addition of Reagents: Triethylamine (12.14 g, 0.12 mol) is added to the stirred solution. A solution of trimethylchlorosilane (13.04 g, 0.12 mol) in anhydrous benzene (50 mL) is placed in the dropping funnel and added dropwise to the reaction mixture over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 80°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous benzene.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the benzene.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure. The fraction boiling at 90°C/20 mmHg is collected to yield this compound as a colorless oil.[2][3]

Expected Yield

The typical yield for this reaction is in the range of 80-90%.

Reaction Mechanism

The N-silylation of 2-pyrrolidinone with trimethylchlorosilane is a nucleophilic substitution reaction at the silicon atom. The mechanism can be described as follows:

-

Deprotonation (optional but facilitating): Triethylamine, a non-nucleophilic base, can deprotonate the 2-pyrrolidinone to a small extent, increasing the nucleophilicity of the nitrogen atom.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-pyrrolidinone (or its conjugate base) acts as a nucleophile and attacks the electrophilic silicon atom of trimethylchlorosilane.

-

Chloride Ion Departure: Simultaneously, the chloride ion, a good leaving group, departs from the silicon atom.

-

Proton Abstraction: Triethylamine abstracts the proton from the nitrogen atom (if not already deprotonated) and also neutralizes the hydrochloric acid formed as a byproduct, forming triethylamine hydrochloride.

Caption: Reaction mechanism workflow.

Safety and Handling

1. Trimethylchlorosilane:

-

Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if swallowed or inhaled. Reacts violently with water.[4][5]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store under an inert atmosphere and away from moisture.[4][5]

2. Triethylamine:

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Precautions: Handle in a fume hood. Wear appropriate PPE. Keep away from sources of ignition.

3. Benzene:

-

Hazards: Highly flammable liquid and vapor. Carcinogen, mutagen, and teratogen. Causes serious eye irritation and skin irritation. May cause genetic defects and cancer.

-

Precautions: Handle with extreme caution in a fume hood. Use appropriate PPE. Avoid all contact with skin and inhalation of vapors.

4. This compound:

-

Hazards: Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[6]

-

Precautions: Handle in a well-ventilated area. Wear appropriate PPE. Store in a cool, dry place away from moisture, as it is moisture-sensitive and will hydrolyze.[2][3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet for the nine protons of the trimethylsilyl group at approximately 0.3 ppm. The protons on the pyrrolidinone ring will appear as multiplets in the regions of 1.9-2.1 ppm (CH₂), 2.3-2.5 ppm (CH₂), and 3.2-3.4 ppm (CH₂-N).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a peak for the carbon atoms of the trimethylsilyl group at around -1.0 ppm. The carbonyl carbon will appear at approximately 174 ppm, and the carbons of the pyrrolidinone ring will be observed in the range of 18-48 ppm.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration at around 1680-1700 cm⁻¹. The C-H stretching vibrations of the alkyl and silyl groups will be observed in the 2850-3000 cm⁻¹ region. The characteristic N-H stretching band of the starting material (around 3200 cm⁻¹) should be absent in the product spectrum.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis due to the temporary protection of the lactam nitrogen. This protection allows for reactions that are otherwise difficult or impossible to perform on the parent 2-pyrrolidinone.

-

Generation of Aza-Enolates: The silylated lactam can be deprotonated at the α-carbon to the carbonyl group using a strong base to form a silyl-aza-enolate. This nucleophile can then react with various electrophiles, allowing for the functionalization of the pyrrolidinone ring.

-

Synthesis of Cyclic Imines: N-silylated lactams are precursors for the synthesis of cyclic imines, which are important intermediates in the synthesis of alkaloids and other nitrogen-containing natural products.

-

Sulfenylation Reactions: this compound undergoes sulfenylation with phenyl disulfide to form the corresponding bissulfide as the major product.[1][2][3]

Conclusion

The synthesis of this compound via the N-silylation of 2-pyrrolidinone is a straightforward and high-yielding procedure that provides access to a versatile synthetic intermediate. By understanding the detailed experimental protocol, the underlying reaction mechanism, and the necessary safety precautions, researchers can effectively prepare and utilize this valuable compound in a wide range of applications in organic synthesis, from the development of novel pharmaceuticals to the construction of complex molecular architectures.

Caption: Experimental workflow for the synthesis of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Trimethylchlorosilane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Use of Silylation in Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic reduction of amides to amines with hydrosilanes using a triruthenium carbonyl cluster as the catalyst. Retrieved from [Link]

-

PubChem. (n.d.). This compound - Hazards Identification. National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-TRIMETHYLSILYL-2-PYRROLIDINONE. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A General Method for the Synthesis of Allenylsilanes: 1-Methyl-1-(trimethylsilyl)allene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-TRIMETHYLSILYL-2-PYRROLIDINONE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-TRIMETHYLSILYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-TRIMETHYLSILYL-2-PYRROLIDINONE | 14468-90-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C7H15NOSi | CID 84461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Trimethylsilyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and safety considerations for 1-(Trimethylsilyl)pyrrolidin-2-one. The information herein is curated to support researchers and professionals in drug development and synthetic chemistry in leveraging the unique characteristics of this versatile compound.

Compound Identification and Molecular Structure

This compound, a silyl-protected derivative of 2-pyrrolidinone, is a valuable intermediate in organic synthesis. Its unique structure, featuring a lactam ring and a trimethylsilyl group, imparts specific reactivity and properties that are advantageous in various chemical transformations.

-

IUPAC Name: 1-trimethylsilylpyrrolidin-2-one[1]

-

Synonyms: 1-(Trimethylsilyl)-2-pyrrolidinone, N-Trimethylsilyl-2-pyrrolidinone, N-Trimethylsilylbutyrolactam[2][3]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 80 °C | [2] |

| 90 °C / 20 mmHg | [3] | |

| Density | 0.821 g/mL at 25 °C | [2] |

| 0.983 g/cm³ at 25 °C | [3][5] | |

| Refractive Index (n20/D) | 1.4590 | [2][3] |

| Flash Point | 53 °C | [2][3] |

| Vapor Pressure | 1.11 mmHg at 25°C | [2] |

| Water Solubility | Hydrolyzes with water | [2][3] |

| pKa | -0.11 ± 0.20 (Predicted) | [2] |

Note on conflicting data: Different sources report slightly different values for density. This can be attributed to variations in experimental conditions and purity of the sample. Researchers should consider these values as a range.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the silylation of 2-pyrrolidinone. A common laboratory-scale preparation involves the reaction of 2-pyrrolidinone with a silylating agent such as trimethylchlorosilane (TMCS) in the presence of a base.

A general procedure involves refluxing a mixture of 2-pyrrolidinone, triethylamine (as a base to neutralize the HCl byproduct), and trimethylchlorosilane in an aprotic solvent like benzene.[3][4] The trimethylsilyl group attaches to the nitrogen atom of the lactam, yielding the desired product.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications

The presence of the trimethylsilyl group on the nitrogen atom of the pyrrolidinone ring makes this compound a versatile intermediate. It serves as a protected form of 2-pyrrolidinone and can be used to introduce the pyrrolidinone moiety in a controlled manner.

One notable application is in the synthesis of highly hindered cyclic imines . The N-trimethylsilyl lactam can be generated in situ, followed by the addition of an alkyllithium reagent to directly yield cyclic imines.[2] This one-pot variation of the Hua cyclic imine synthesis is particularly useful in the total synthesis of complex natural products like gymnodimine.[2]

Furthermore, this compound undergoes sulfenylation with phenyl disulfide to form the corresponding bissulfide as the major product.[3][4] It also exhibits reactivity towards phenylisocyanate and carbon dioxide.[2]

The pyrrolidine moiety itself is a significant pharmacophore found in over 20 FDA-approved drugs, highlighting the importance of pyrrolidine-containing building blocks in medicinal chemistry.[6]

Spectroscopic Data

Spectroscopic data is essential for the characterization and purity assessment of this compound. While detailed spectra are best obtained experimentally, typical spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group. The protons on the pyrrolidinone ring will appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons of the trimethylsilyl group and the four carbons of the pyrrolidinone ring, including the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong C=O stretching vibrations for the lactam carbonyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl compounds.[7]

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Proper safety precautions must be observed during its handling and storage.

GHS Hazard Classification: [1]

-

Flammable liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin corrosion/irritation: Category 2 (H315: Causes skin irritation)

-

Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3 (H335: May cause respiratory irritation)

Precautionary Statements: [8]

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response: If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water or shower. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep cool.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

-

This compound is moisture-sensitive and will hydrolyze in the presence of water.[2][3] It should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a tightly closed container in a dry and well-ventilated place.[8] Recommended storage is in a freezer under desiccated conditions.[2][3]

-

Use spark-proof tools and explosion-proof equipment.[8]

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory techniques such as distillation or by using a micro-boiling point apparatus. Given its sensitivity to moisture, the determination should be carried out under anhydrous conditions.

Determination of Density

The density can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

Determination of Refractive Index

A refractometer, such as an Abbe refractometer, can be used to measure the refractive index of the liquid at a specified temperature (e.g., 20 °C) and wavelength (e.g., the D-line of sodium).

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in organic synthesis, particularly in the construction of complex nitrogen-containing molecules, makes it a compound of interest for researchers in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 14468-90-7, 1-TRIMETHYLSILYL-2-PYRROLIDINONE. [Link]

-

Cheméo. Chemical Properties of N-Trimethylsilyl-2-pyrrolidinone (CAS 14468-90-7). [Link]

-

Chongqing Chemdad Co., Ltd. 1-TRIMETHYLSILYL-2-PYRROLIDINONE. [Link]

-

NIST. Pyrrolidin-2-one, 1-[1-(4-trimethylsilyloxycarbonylphenyl)butan-1-ol-2-yl]-, trimethylsilyl ether. [Link]

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

Sources

- 1. This compound | C7H15NOSi | CID 84461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 14468-90-7,1-TRIMETHYLSILYL-2-PYRROLIDINONE | lookchem [lookchem.com]

- 3. 1-TRIMETHYLSILYL-2-PYRROLIDINONE | 14468-90-7 [chemicalbook.com]

- 4. 1-TRIMETHYLSILYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-TRIMETHYLSILYL-2-PYRROLIDINONE - Safety Data Sheet [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

1-(Trimethylsilyl)pyrrolidin-2-one CAS number 14468-90-7

An In-Depth Technical Guide to 1-(Trimethylsilyl)pyrrolidin-2-one (CAS: 14468-90-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile silylated lactam intermediate crucial in modern organic synthesis. With the CAS Number 14468-90-7, this compound serves as a pivotal building block, particularly in the synthesis of complex nitrogen-containing heterocycles relevant to pharmaceutical research and drug development.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, synthesis protocols, reaction mechanisms, and key applications. It emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Physicochemical and Spectroscopic Profile

This compound is a moisture-sensitive, colorless liquid that serves as a key intermediate in organic chemistry.[4][5] Its utility is underpinned by its specific physical and chemical properties, which dictate its handling, storage, and reactivity. The trimethylsilyl (TMS) group activates the lactam for specific transformations while also serving as a protecting group.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14468-90-7 | [8][9] |

| Molecular Formula | C₇H₁₅NOSi | [8][9] |

| Molecular Weight | 157.29 g/mol | [8][9] |

| Boiling Point | 90 °C at 20 mmHg | [4][8] |

| Density | 0.983 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.4590 | [4][8] |

| Flash Point | 53 °C | [5][8] |

| Solubility | Soluble in chloroform and methanol (slightly); hydrolyzes with water. | [8][10] |

| Sensitivity | Moisture Sensitive | [4][10] |

| Stability | Recommended to be stored desiccated in a freezer. | [4][8] |

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Key spectral data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide definitive structural information.[9][11] GC-MS analysis typically shows a molecular ion peak at m/z 157, with other significant fragments at 142 and 73, corresponding to the loss of a methyl group and the trimethylsilyl cation, respectively.[9] The ¹H NMR spectrum provides characteristic signals for the trimethylsilyl protons and the methylene protons of the pyrrolidinone ring.[11]

Synthesis and Mechanistic Rationale

The preparation of this compound is a standard silylation reaction, typically achieved by treating 2-pyrrolidinone with a silylating agent in the presence of a base.[4][8] The most common method involves trimethylchlorosilane (TMSCl) and a tertiary amine base, such as triethylamine, in an aprotic solvent like benzene.[4][5][8]

Causality in Experimental Design:

-

Choice of Silylating Agent: Trimethylchlorosilane is a cost-effective and highly reactive source of the TMS group.

-

Role of the Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This is crucial because the accumulation of acid would protonate the starting material and the product, inhibiting the reaction and potentially causing undesired side reactions.

-

Solvent Selection: An aprotic solvent like benzene is used to prevent hydrolysis of the silylating agent and the final product, which is moisture-sensitive.[8][10]

Detailed Synthesis Protocol:

-

To a solution of 2-pyrrolidinone and triethylamine in benzene, add trimethylchlorosilane dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux the resulting mixture for several hours to drive the reaction to completion.[4][8]

-

After cooling to room temperature, the triethylamine hydrochloride salt precipitates and is removed by filtration.

-

The filtrate, containing the desired product, is concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless oil.[8]

Caption: Synthesis workflow for this compound.

Key Reactions and Applications in Drug Development

The primary utility of this compound lies in its role as a precursor to N-acyliminium ions and as an activated lactam for nucleophilic additions. This reactivity is central to the construction of complex heterocyclic systems found in many biologically active molecules.[1][3][12]

Generation of Cyclic Imines for Alkaloid Synthesis

A significant application is in the single-pot Hua reaction, a method developed for synthesizing highly hindered cyclic imines.[5] In this process, the N-silylated lactam is generated in situ and then treated with an organolithium or Grignard reagent. The addition of the organometallic reagent to the carbonyl group, followed by elimination of the trimethylsiloxy group, directly yields a cyclic imine. This pathway is instrumental in building the core structures of marine toxins like gymnodimine and spirolides.[5]

The Causality: Silylating the lactam nitrogen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by strong nucleophiles like organolithium reagents. The trimethylsiloxy group is an excellent leaving group, facilitating the final elimination step to form the imine.

Caption: Application in cyclic imine synthesis via nucleophilic addition.

Role as a Fine Chemical Intermediate

Beyond specific named reactions, this compound is broadly used as a fine chemical intermediate.[4][5][8][10] Its ability to undergo reactions like sulfenylation demonstrates its versatility. For instance, reaction with phenyl disulfide yields a bissulfide product, showcasing its utility in introducing sulfur-containing moieties.[4][5][8] The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, appearing in drugs with antibacterial, anticancer, and anticonvulsant activities.[2][3][13] The use of the N-silylated derivative provides a reactive handle to build upon this important core.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are paramount to ensure laboratory safety. It is classified as a flammable liquid and causes skin and eye irritation.[9][14]

Table 2: Safety and Handling Information

| Hazard Category | GHS Classification and Statements | Recommended Precautions |

| Flammability | H226: Flammable liquid and vapor.[9][14] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14][15] Use non-sparking tools and take precautionary measures against static discharges.[14] |

| Skin/Eye Contact | H315: Causes skin irritation.[9][16] H319: Causes serious eye irritation.[9][16] | P280: Wear protective gloves, protective clothing, and eye/face protection.[15][16] In case of contact, rinse immediately and thoroughly with water.[14][16] |

| Inhalation | H335: May cause respiratory irritation.[9] | Handle in a well-ventilated place or under a fume hood. Avoid breathing vapors.[15][16] |

| Storage | Moisture Sensitive.[4][10] | Keep container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store desiccated in a freezer for long-term stability.[4][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14] |

Conclusion

This compound is more than a simple protected lactam; it is a highly enabling synthetic intermediate. Its predictable synthesis and well-defined reactivity profile make it an invaluable tool for chemists, particularly those in drug discovery and development. By understanding the principles behind its preparation and the mechanisms of its key reactions, researchers can effectively leverage this compound to construct complex molecular architectures, paving the way for the discovery of novel therapeutic agents. Its role in facilitating access to privileged scaffolds like substituted pyrrolidines and cyclic imines ensures its continued relevance in the field of organic synthesis.

References

-

This compound | C7H15NOSi | CID 84461. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-TRIMETHYLSILYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved January 12, 2026, from [Link]

-

Cas 14468-90-7, 1-TRIMETHYLSILYL-2-PYRROLIDINONE. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

One-Pot, Three-Step Reaction of 5-[(Trimethylsilyl)ethynyl]pyrrolidin-2-one with Azides Catalyzed by CuI: Synthesis of a Novel Class of 1,4-Disubstituted 1,2,3-Triazoles. (2012). Australian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Pyrrolidin-2-one, 1-[1-(4-trimethylsilyloxycarbonylphenyl)butan-1-ol-2-yl]-, trimethylsilyl ether. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Retrieved January 12, 2026, from [Link]

-

2-Pyrrolidinone, TMS derivative. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 12, 2026, from [Link]

-

1-(Trimethylsilyl)pyrrolidine | C7H17NSi | CID 84791. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

2-phenyl-1-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Wiley. Retrieved January 12, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). PubMed. Retrieved January 12, 2026, from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 12, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. 1-TRIMETHYLSILYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Cas 14468-90-7,1-TRIMETHYLSILYL-2-PYRROLIDINONE | lookchem [lookchem.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1-TRIMETHYLSILYL-2-PYRROLIDINONE | 14468-90-7 [chemicalbook.com]

- 9. This compound | C7H15NOSi | CID 84461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Trimethylsilyl-2-pyrrolidinone, 96%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. 1-TRIMETHYLSILYL-2-PYRROLIDINONE(14468-90-7) 1H NMR spectrum [chemicalbook.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. chemicalbook.com [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

mechanism of N-silylation of 2-pyrrolidinone

An In-depth Technical Guide to the Mechanism of N-Silylation of 2-Pyrrolidinone

Authored by a Senior Application Scientist

Abstract

The N-silylation of 2-pyrrolidinone is a fundamental transformation in organic synthesis, serving as a critical step for protecting the amide functionality or for activating the molecule for subsequent reactions. The introduction of a silyl group, typically trimethylsilyl (TMS), modulates the reactivity of the lactam, enhances its solubility in nonpolar solvents, and increases its volatility for analytical purposes such as gas chromatography.[1][2] This guide provides an in-depth exploration of the core mechanisms governing the N-silylation of 2-pyrrolidinone. We will dissect the roles of various silylating agents, the function of catalysts, and the critical experimental parameters that dictate the reaction's efficiency and outcome. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential synthetic tool.

The Strategic Importance of N-Silylation

In the landscape of pharmaceutical and chemical synthesis, the selective modification of functional groups is paramount. 2-Pyrrolidinone, a cyclic amide (lactam), possesses an N-H bond whose reactivity must be carefully managed. N-silylation converts the polar N-H group into a nonpolar, sterically encumbered N-SiR₃ group. This transformation is strategically employed for several reasons:

-

Protecting Group Strategy: The resulting N-silyl-2-pyrrolidinone is stable under many non-aqueous, neutral, or basic conditions, effectively protecting the amide nitrogen from unwanted side reactions.[3]

-

Activation for C-C Bond Formation: Deprotonation at the α-carbon of N-silyl-2-pyrrolidinone can be achieved to form carbanions for subsequent alkylation or acylation reactions.[4]

-

Enhanced Volatility and Analysis: Silylation is a standard derivatization technique used to make compounds like 2-pyrrolidinone more volatile and thermally stable, enabling analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

-

Improved Solubility: The conversion of the polar lactam to a less polar silylated derivative often improves its solubility in common organic solvents.

Core Reaction Mechanisms: A Causal Analysis

The N-H bond of the 2-pyrrolidinone amide is acidic (pKa ≈ 17 in DMSO), but the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This delocalization reduces the nucleophilicity of the nitrogen atom compared to a typical amine, making direct reaction with silylating agents less favorable. Consequently, the choice of silylating agent and the use of a catalyst are critical decisions that define the mechanistic pathway.

Pathway A: Base-Catalyzed Silylation with Silyl Halides (e.g., TMSCl)

Chlorotrimethylsilane (TMSCl) is a cost-effective and highly reactive silylating agent.[5] However, its reaction with 2-pyrrolidinone is inefficient without a base. The reaction proceeds via a classical nucleophilic substitution mechanism, where the base plays a crucial role in generating a more potent nucleophile.

The Causality Behind the Choice of Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. Its primary function is to deprotonate the 2-pyrrolidinone N-H bond, forming the corresponding amide anion. This anion is a significantly stronger nucleophile than the neutral lactam. The use of a nucleophilic base would lead to competitive reaction with TMSCl, reducing the yield of the desired product.

The mechanism unfolds in two key steps:

-

Deprotonation: The base removes the acidic proton from the nitrogen atom of 2-pyrrolidinone, creating a resonance-stabilized pyrrolidinone anion and the protonated base (e.g., triethylammonium chloride).

-

Nucleophilic Attack: The highly nucleophilic nitrogen anion attacks the electrophilic silicon atom of TMSCl in an Sₙ2-type reaction, displacing the chloride ion.[3]

The overall reaction is driven to completion by the formation of a stable salt byproduct (e.g., Et₃N·HCl), which often precipitates from the reaction mixture in common solvents like dichloromethane or THF, providing a visual indicator of reaction progress.[5]

Pathway B: Silylation with Silyl Amides and Disilazanes (BSA, BSTFA, HMDS)

More powerful silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) offer a different mechanistic route that does not typically require an external base.[6] Hexamethyldisilazane (HMDS) is a weaker but economical alternative often requiring a catalyst.

-

Mechanism with Silyl Amides (BSA/BSTFA): These reagents operate via a trans-silylation mechanism. They are potent TMS donors. The reaction is an equilibrium process where the silyl group is transferred from the reagent to the 2-pyrrolidinone. The reaction is driven forward by the formation of a more stable, less basic, and volatile amide byproduct (acetamide from BSA or trifluoroacetamide from BSTFA).[3][6] BSTFA is generally more reactive than BSA due to the electron-withdrawing trifluoromethyl group, which makes the silyl groups more labile.[6]

-

Mechanism with HMDS: Hexamethyldisilazane is a less reactive silyl donor. The reaction with 2-pyrrolidinone is often slow and may require elevated temperatures or the use of an acid catalyst (e.g., a catalytic amount of TMSCl or (NH₄)₂SO₄).[7] The catalyst protonates the nitrogen of HMDS, making the (CH₃)₃SiNH- group a better leaving group. The byproduct of the reaction is ammonia, a volatile gas whose removal from the reaction mixture helps to drive the equilibrium towards the product. The overall process involves the nucleophilic attack of the pyrrolidinone nitrogen onto one of the silicon atoms of the activated HMDS.[7]

Comparative Analysis of Silylating Agents

The choice of silylating agent is a critical decision based on substrate reactivity, desired reaction conditions, cost, and ease of byproduct removal. A summary of these factors provides a practical framework for method selection.

| Silylating Agent | Common Conditions & Catalyst | Relative Reactivity | Byproducts | Key Advantages & Considerations |

| TMSCl | Anhydrous solvent (DCM, THF), 0 °C to RT; requires stoichiometric non-nucleophilic base (e.g., Et₃N, Pyridine).[5] | High (with base) | Triethylammonium chloride (solid) | Cost-effective; byproduct is easily removed by filtration; reaction is fast. Requires strictly anhydrous conditions.[5] |

| HMDS | Neat or in solvent, often requires heat (reflux) and/or an acid catalyst (e.g., (NH₄)₂SO₄, TMSCl). | Low to Moderate | Ammonia (gas) | Inexpensive; volatile byproduct drives reaction to completion. Requires forcing conditions for less reactive substrates.[8] |

| BSA | Neat or in solvent, RT to moderate heat. No catalyst usually needed.[3] | High | N-Trimethylsilylacetamide, Acetamide | Good silyl donor; byproducts are relatively volatile. Can sometimes lead to incomplete reactions.[3][9] |

| BSTFA | Neat or in solvent (Acetonitrile, Pyridine), RT to 60 °C. Often used with 1% TMCS as a catalyst for difficult substrates.[6] | Very High | N-Trimethylsilyltrifluoroacetamide, Trifluoroacetamide | Highly reactive; byproducts are very volatile, ideal for GC-MS analysis.[2][6] More expensive and extremely moisture-sensitive. |

Field-Proven Experimental Protocols

A self-validating protocol is one where every step is justified and potential pitfalls are anticipated. The following protocol for N-silylation using TMSCl is designed for robustness and high yield.

Protocol: N-Silylation of 2-Pyrrolidinone using TMSCl and Triethylamine

Objective: To synthesize N-Trimethylsilyl-2-pyrrolidinone with high purity.

Materials:

-

2-Pyrrolidinone (1.0 eq)

-

Chlorotrimethylsilane (TMSCl) (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

System Preparation (Critical Step): Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet. Maintaining a strictly anhydrous and inert atmosphere is paramount to prevent the hydrolysis of TMSCl and the product.[5]

-

Reagent Charging: To the flask, add 2-pyrrolidinone (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.5 M.

-

Base Addition: Add freshly distilled triethylamine (1.5 eq) to the solution. The excess base ensures complete deprotonation and scavenges any adventitious acid.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Silylating Agent Addition: Charge the dropping funnel with TMSCl (1.2 eq) diluted with a small amount of anhydrous DCM. Add the TMSCl solution dropwise to the stirred reaction mixture over 15-20 minutes. A voluminous white precipitate of triethylamine hydrochloride will form almost immediately, indicating the reaction is proceeding.[5]

-

Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to check for the disappearance of the starting material.

-

Work-up and Isolation:

-

Upon completion, the work-up must be conducted under non-aqueous conditions to prevent product hydrolysis.

-

Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the triethylamine hydrochloride salt.

-

Wash the filter cake with a small volume of anhydrous DCM to recover any entrained product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization: The resulting crude product, N-Trimethylsilyl-2-pyrrolidone[10][11][12], is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation. The product is a moisture-sensitive liquid and should be stored under an inert atmosphere.[10] Characterization is typically performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The N-silylation of 2-pyrrolidinone is a versatile and powerful reaction governed by well-understood mechanistic principles. The choice between a base-catalyzed pathway with silyl halides like TMSCl and a trans-silylation pathway with more potent reagents like BSTFA or HMDS depends on the specific requirements of the synthesis, including scale, cost, and downstream applications. A thorough understanding of the underlying causality—why a base is needed for TMSCl, why HMDS requires a catalyst, and what drives the BSTFA reaction forward—empowers the scientist to troubleshoot effectively and select the optimal conditions. By adhering to robust, self-validating protocols that emphasize anhydrous and inert conditions, researchers can reliably execute this transformation, unlocking further synthetic possibilities in drug discovery and materials science.

References

-

G., S. N-Silylation of Amines Mediated by Et3SiH/KOBu | Request PDF - ResearchGate. Available at: [Link].

-

Gelest. Techniques for Silylation - ResearchGate. Available at: [Link].

- Kalikhman, I. D., et al. The reaction of N-trimethylsilyl-amides and -lactams with dimethyl(chloromethyl)chlorosilane. Kinetically controlled formation of (N→Si) chelate intermediates, O-[(dimethylchlorosilyl)methyl]imidates and their rearrangement to final(O→Si) chelate N-[(dimethylchlorosilyl)methyl]amides and lactams. Journal of Organometallic Chemistry.

-

Gansäuer, A., & Bluhm, H. Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. MDPI. Available at: [Link].

-

Wikipedia. Silylation. Available at: [Link].

-

Pawar, G. G., et al. N-Silylation of Amines and Amino Acid Esters under Neutral Conditions Employing TMS-Cl in the Presence of Zinc Dust. | Request PDF. ResearchGate. Available at: [Link].

-

Verma, V., et al. N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. Available at: [Link].

-

Wikipedia. Tert-Butyloxycarbonyl protecting group. Available at: [Link].

- Palomo, C., et al. Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. Organic Letters.

-

Wikipedia. Trimethylsilyl chloride. Available at: [Link].

-

Taylor & Francis. Silylation – Knowledge and References. Available at: [Link].

-

Evonik. Dynasylan® HMDS. Available at: [Link].

-

Verma, V., et al. N-Silylamines in catalysis: synthesis and reactivity. PubMed. Available at: [Link].

-

Firouzabadi, H., et al. Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions. ResearchGate. Available at: [Link].

-

Boeré, R. T., et al. N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. MDPI. Available at: [Link].

-

Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Available at: [Link].

-

Ghorai, P., & Keilitz, J. Effect of silica and ionic liquid on the N‐allylation of pyrrolidine... - ResearchGate. Available at: [Link].

-

Abeynayake, N. S. The chemistry and catalytic activity of dehydrogenative silylation and. Scholars Junction - Mississippi State University. Available at: [Link].

-

Al-Hajaj, N. A., et al. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. PMC - NIH. Available at: [Link].

-

Wang, Z., et al. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

-

Pharmaffiliates. N-Trimethylsilyl-2-pyrrolidone. Available at: [Link].

-

Matabaji, M., et al. A re-assessment of silylation using N-methyl-N-trimethylsilyltrifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. PubMed. Available at: [Link].

-

Ghale, G., et al. Spectroscopic characterization and in silico modelling of polyvinylpyrrolidone as an anion-responsive fluorescent polymer in aqueous media. The University of Texas at Dallas. Available at: [Link].

-

Little, J. L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. Available at: [Link].

-

Hong, X., et al. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. PMC - NIH. Available at: [Link].

-

Abeynayake, N. S. The chemistry and catalytic activity of dehydrogenative silylation and. Scholars Junction - Mississippi State University. Available at: [Link].

-

Verma, V., et al. N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing. Available at: [Link].

-

Al-Jadabi, N., et al. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at: [Link].

-

Ell, T. A., et al. Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. Journal of the American Chemical Society. Available at: [Link].

-

Ghale, G., et al. (PDF) Spectroscopic characterization and in silico modelling of polyvinylpyrrolidone as an anion-responsive fluorescent polymer in aqueous media. ResearchGate. Available at: [Link].

-

Al Khayat, R. (PDF) Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. ResearchGate. Available at: [Link].

-

PubChem. N-methyl-2-pyrrolidone. Available at: [Link].

Sources

- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 2. restek.com [restek.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dynasylan® HMDS [evonik.com]

- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 10. N-Trimethylsilyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 11. N-Trimethylsilyl-2-pyrrolidinone | CymitQuimica [cymitquimica.com]

- 12. scbt.com [scbt.com]

1-(Trimethylsilyl)pyrrolidin-2-one spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(Trimethylsilyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 14468-90-7), a versatile intermediate in organic synthesis.[1][2] Intended for researchers, chemists, and drug development professionals, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The guide emphasizes not only the interpretation of raw spectral data but also the underlying principles and experimental considerations necessary for obtaining high-quality, reliable results. Each section includes field-proven protocols, detailed data interpretation, and summary tables, grounded in authoritative references to ensure scientific integrity.

Introduction and Molecular Structure

This compound, with the molecular formula C₇H₁₅NOSi and a molecular weight of 157.29 g/mol , is a silylated derivative of 2-pyrrolidinone.[1][3][4] The introduction of the trimethylsilyl (TMS) group onto the nitrogen atom of the lactam ring significantly alters its chemical properties, making it a valuable reagent. It is often prepared by reacting 2-pyrrolidinone with a silylating agent like trimethylchlorosilane in the presence of a base.[1][2] Accurate structural confirmation is paramount for its effective use, necessitating the application of modern spectroscopic methods.

The structural features—a five-membered lactam ring and a bulky, electron-donating TMS group—give rise to a unique spectral fingerprint. Understanding this fingerprint is key to quality control, reaction monitoring, and mechanistic studies.

Sources

An In-depth Technical Guide to the Solubility of 1-(Trimethylsilyl)pyrrolidin-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Trimethylsilyl)pyrrolidin-2-one, a key intermediate in organic synthesis.[1][][3] Recognizing the current gap in publicly available quantitative solubility data, this document emphasizes a robust experimental framework for researchers, scientists, and drug development professionals to determine its solubility in a range of common organic solvents. The guide details the theoretical considerations underpinning solvent selection, provides a meticulous, step-by-step experimental protocol designed to ensure data integrity, and offers a framework for the systematic presentation of results. By adhering to the principles outlined herein, researchers can generate reliable and reproducible solubility data, critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound is a silylated derivative of 2-pyrrolidinone, a five-membered lactam. The introduction of the trimethylsilyl (TMS) group to the nitrogen atom fundamentally alters the molecule's chemical properties, rendering it a versatile intermediate in various organic transformations.[4] Silylation, in this context, serves to protect the lactam nitrogen, increase lipophilicity, and enhance reactivity in specific synthetic pathways.[4] Its application is particularly notable in the synthesis of complex nitrogen-containing heterocycles and other intricate molecular architectures.[1][3]

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility data informs critical process parameters, including:

-

Reaction Homogeneity: Ensuring that all reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields.

-

Purification Strategies: The choice of solvents for extraction, washing, and crystallization is directly dictated by the solubility profile of the target compound and its impurities.

-

Formulation and Dosing: In drug development, precise solubility data is essential for creating stable and bioavailable formulations.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) rely on the complete dissolution of the analyte in a suitable mobile phase or solvent.[5]

This guide will address the current lack of quantitative solubility data by providing a detailed methodology for its determination.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a colorless oil with a boiling point of approximately 90 °C at 20 mmHg.[3][6] Its molecular structure, featuring a polar lactam ring and a nonpolar, sterically hindering trimethylsilyl group, suggests a nuanced solubility profile.

A critical characteristic of this compound is its sensitivity to moisture.[1][3][6] The silicon-nitrogen bond is susceptible to hydrolysis, which will cleave the TMS group to form hexamethyldisiloxane and regenerate 2-pyrrolidinone.[1][3][6] This reactivity necessitates the use of anhydrous solvents and a dry, inert atmosphere during all handling and experimental procedures.

Based on its structure, we can predict the following general solubility trends:

-

High Solubility: In non-polar and moderately polar aprotic solvents, where the non-polar TMS group and the overall molecular structure can be effectively solvated. Examples include ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene, benzene).

-

Moderate to Low Solubility: In highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While the lactam portion can interact with these solvents, the non-polar TMS group may limit overall solubility.

-

Insolubility and Reactivity: In protic solvents like water and alcohols (methanol, ethanol). As previously mentioned, these solvents will react with the compound, leading to decomposition rather than simple dissolution.[1][3][6]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound. This procedure is designed to be self-validating by incorporating equilibrium establishment and robust analytical quantification.

Materials and Equipment

-

This compound (≥96% purity)

-

Anhydrous organic solvents (a selection from Table 1)

-

Small, sealable glass vials with PTFE-lined caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical balance (readable to ±0.1 mg)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS)

-

Inert gas supply (Nitrogen or Argon)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of small, dry glass vials, add an excess amount of this compound (e.g., 200-300 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precise volume (e.g., 2.00 mL) of the chosen anhydrous organic solvent to each vial.

-

Securely seal the vials with PTFE-lined caps to prevent solvent evaporation and atmospheric moisture ingress.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended.

-

After the stirring period, turn off the stirrer and allow the vials to remain in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high solubility measurements.

-

Accurately dilute a known volume of the filtered supernatant with a suitable anhydrous solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated GC-FID or GC-MS method to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the calibration curve and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across a range of solvents with varying polarities.

Table 1: Proposed Solvents for Solubility Determination of this compound

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility |

| Non-Polar | Hexane | 1.9 | Low |

| Toluene | 2.4 | High | |

| Moderately Polar Aprotic | Diethyl Ether | 4.3 | High |

| Dichloromethane | 9.1 | High | |

| Tetrahydrofuran (THF) | 7.5 | High | |

| Ethyl Acetate | 6.0 | Moderate to High | |

| Highly Polar Aprotic | Acetonitrile | 37.5 | Moderate |

| Dimethylformamide (DMF) | 36.7 | Moderate | |

| Protic (for reactivity check) | Methanol | 32.7 | Reactive |

| Water | 80.1 | Reactive/Hydrolyzes |

Note: The "Predicted Solubility" is based on chemical principles and should be confirmed by the experimental protocol outlined above.

Conclusion and Recommendations

While published quantitative data on the solubility of this compound is scarce, its importance in synthetic chemistry necessitates a clear understanding of its behavior in various organic solvents. This guide provides the necessary theoretical background and a robust experimental protocol for researchers to generate this critical data. The key to obtaining accurate results lies in the scrupulous exclusion of moisture due to the compound's hydrolytic instability.[1][3][6] By systematically applying the described methodology, scientists can confidently determine the solubility of this compound, enabling the optimization of synthetic procedures and fostering further innovation in chemical and pharmaceutical development. It is recommended that solubility is determined at various temperatures to build a more comprehensive solubility profile.

References

-

LookChem. (n.d.). Cas 14468-90-7, 1-TRIMETHYLSILYL-2-PYRROLIDINONE. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Three Chongqing Chemdad Co., Ltd. (n.d.). 1-TRIMETHYLSILYL-2-PYRROLIDINONE. [Link]

-

Wikipedia. (2023). Silylation. [Link]

-

Journal of Analytical Atomic Spectrometry. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]

Sources

- 1. Cas 14468-90-7,1-TRIMETHYLSILYL-2-PYRROLIDINONE | lookchem [lookchem.com]

- 3. 1-TRIMETHYLSILYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-TRIMETHYLSILYL-2-PYRROLIDINONE | 14468-90-7 [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 1-(Trimethylsilyl)pyrrolidin-2-one

This guide provides a comprehensive overview of the critical factors governing the stability and optimal storage of 1-(Trimethylsilyl)pyrrolidin-2-one. Designed for researchers, chemists, and drug development professionals, this document synthesizes key technical data with field-proven insights to ensure the long-term integrity and performance of this versatile reagent in demanding applications.

Introduction

This compound (CAS No. 14468-90-7) is a silylated derivative of 2-pyrrolidinone, serving as a valuable intermediate in organic synthesis.[1][2] Its utility is noted in the preparation of various heterocyclic compounds, including the synthesis of 2-substituted 1-pyrrolines.[3] The presence of the trimethylsilyl (TMS) group activates the lactam moiety, facilitating reactions that are otherwise challenging with the parent 2-pyrrolidinone. However, the very Si-N bond that confers this enhanced reactivity is also the compound's primary vulnerability, making it highly susceptible to degradation if not handled and stored with meticulous care. This guide elucidates the chemical principles behind its instability and provides robust, validated protocols to preserve its purity and reactivity.

Section 1: Core Chemical & Physical Properties

A foundational understanding of the compound's physical properties is essential for its safe handling and for predicting its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NOSi | [1][4] |

| Molecular Weight | 157.29 g/mol | [4] |

| Appearance | Clear, Colourless Liquid/Oil | [1][2] |

| Boiling Point | 90 °C at 20 mmHg | [1][2] |

| Density | 0.983 g/mL at 25 °C | [1][2] |

| Flash Point | 53 °C | [1][5] |

| Refractive Index | 1.4590 | [1][5] |

Section 2: The Stability Profile of this compound

The stability of this compound is overwhelmingly dictated by its sensitivity to moisture.[1][2][5] The Si-N bond is the locus of this reactivity and is readily cleaved by protic sources, most notably water.

Hydrolytic Instability: The Primary Decomposition Pathway

The paramount factor governing the shelf-life of this compound is its hydrolytic instability. The silicon-nitrogen bond in silylated amides is inherently labile and susceptible to cleavage by water.[6] This process, known as hydrolysis, is the principal route of degradation.[1][5]

Mechanism of Hydrolysis: The reaction proceeds via nucleophilic attack of a water molecule on the electrophilic silicon atom. This leads to the irreversible cleavage of the Si-N bond, regenerating the parent lactam, 2-pyrrolidinone, and forming trimethylsilanol (TMSOH). Trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane (H₂O), a common impurity found in degraded silyl reagents.

This degradation has two major consequences:

-

Loss of Purity and Reactivity: The concentration of the active silylated reagent decreases, leading to inconsistent and failed reactions.

-

Introduction of Contaminants: The formation of 2-pyrrolidinone and hexamethyldisiloxane introduces impurities that can complicate reaction workups and product purification.

Below is a diagram illustrating this critical decomposition pathway.

Caption: The primary degradation pathway via hydrolysis.

Thermal and Photochemical Stability

While hydrolytic instability is the primary concern, standard precautions regarding thermal and light exposure should be observed. The compound is a flammable liquid with a flash point of 53 °C.[4][7] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[7][8][9] While no specific data on photochemical degradation is available, it is best practice for all reactive chemical intermediates to be stored in amber or opaque containers to prevent potential light-induced decomposition.

Chemical Incompatibilities

Beyond water, this compound should not be stored with strong oxidizing agents.[10] Contact with these materials could lead to a vigorous and potentially hazardous reaction.

Section 3: Validated Storage Protocols

Proper storage is the most effective strategy to mitigate degradation and ensure the long-term viability of the reagent. The core principle is the rigorous exclusion of atmospheric moisture.[11]

Long-Term Storage Protocol

For archival or long-term storage (greater than 6 months), the following protocol is mandatory:

-

Container: The product should be stored in its original, unopened supplier container (e.g., Sure/Seal™ bottle) whenever possible.[12] If repackaging is necessary, use a flame-dried glass vial or ampoule equipped with a PTFE-lined cap.

-

Atmosphere: The container's headspace must be flushed with a dry, inert gas such as argon or nitrogen.[11][13]

-

Temperature: Store in a freezer at temperatures between -10 °C and -25 °C.[1][2][5] Some suppliers recommend refrigeration at 2-8°C, which is acceptable, but freezer storage provides an additional margin of safety by reducing the vapor pressure of any potential moisture.[1]

-

Sealing: For vials, wrap the cap-vial junction with Parafilm® or a similar laboratory film as a secondary barrier against moisture ingress.

-

Desiccation: Place the sealed container inside a secondary container, such as a sealed bag or desiccator, containing a desiccant (e.g., silica gel).

Short-Term and In-Use Storage

Once a bottle is opened, its shelf-life is significantly reduced.

-

Inert Atmosphere Blanket: Always maintain a positive pressure of dry inert gas over the liquid.

-

Temperature: Store the actively used bottle in a refrigerator (2-8 °C) between uses.[1] Do not store at room temperature on the bench.

-

Equilibration: Before opening, always allow the refrigerated or frozen container to warm completely to ambient temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold surfaces of the container and into the product upon opening.

Summary of Recommended Storage Conditions

| Parameter | Long-Term Storage (Archival) | Short-Term Storage (In-Use) | Rationale |

| Temperature | -10 to -25 °C (Freezer) | 2 to 8 °C (Refrigerator) | Reduces reactivity and vapor pressure.[1][5][11] |

| Atmosphere | Dry Inert Gas (Argon/Nitrogen) | Dry Inert Gas (Argon/Nitrogen) | Prevents hydrolysis by excluding moisture.[11][13] |

| Container | Original unopened bottle or flame-dried sealed ampoule | Original bottle with septum-seal cap | Ensures an anhydrous environment.[12] |

| Handling | Unopened | Allow to warm to RT before opening | Prevents moisture condensation. |

Section 4: Handling and Safety Protocols

Due to its reactivity and hazardous properties, strict safety protocols must be followed. The compound is classified as a flammable liquid and causes skin and serious eye irritation.[4][7]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[8] For transfers requiring the strictest exclusion of moisture, the use of a glovebox or standard Schlenk line techniques is highly recommended.[11][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), safety goggles with side-shields, and a flame-retardant lab coat.[8][14]

-

Spill & Disposal: Absorb spills with an inert, dry material and place in a suitable container for disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[8][14] Do not let the chemical enter drains.[8]

Section 5: Experimental Workflow: Inert Atmosphere Liquid Transfer

The following protocol details the standard technique for safely dispensing this compound from a Sure/Seal™-type bottle.[12]

Step-by-Step Protocol

-

Preparation: Ensure all glassware (syringes, needles, receiving flask) is oven- or flame-dried and cooled under a stream of dry inert gas.

-

Equilibration: Remove the reagent bottle from cold storage and allow it to warm to room temperature before use.

-

Inert Gas Setup: Insert a needle connected to a manifold supplying dry argon or nitrogen through the septum of the reagent bottle. This needle should not dip into the liquid. The manifold should be vented through an oil bubbler to ensure a slight positive pressure.

-

Syringe Purge: Purge a dry, gas-tight syringe with inert gas by drawing gas from the headspace of a separate, dry flask and expelling it three times.

-

Withdrawal: Pierce the septum of the reagent bottle with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe.

-

Bubble Removal: Invert the syringe and carefully expel any gas bubbles back into the reagent bottle's headspace.

-

Transfer: Withdraw the syringe from the reagent bottle and quickly transfer the liquid to the reaction flask, which should also be under a positive pressure of inert gas.

-

Shutdown: Remove the inert gas inlet needle from the reagent bottle and store the bottle at the appropriate temperature as described in Section 3.2.

Caption: A validated workflow for handling the reagent.

Conclusion

The chemical integrity of this compound is critically dependent on the strict exclusion of moisture. Its primary mode of degradation is hydrolysis of the Si-N bond, which irreversibly converts the active reagent into 2-pyrrolidinone and siloxane byproducts. By adhering to the storage and handling protocols outlined in this guide—specifically, the use of low temperatures, inert atmospheres, and proper anhydrous transfer techniques—researchers can ensure the compound's stability, purity, and performance over its intended shelf-life.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Society Reviews, 51(16), 7085-7127. [Link]

-

CORE. Silyl Esters as Reactive Intermediates in Organic Synthesis. [Link]

-

Lab Alley. SDS US - N-METHYL 2-PYRROLIDONE. [Link]

-

LookChem. Cas 14468-90-7,1-TRIMETHYLSILYL-2-PYRROLIDINONE. [Link]

-

National Center for Biotechnology Information. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions. [Link]

-

Three Chongqing Chemdad Co., Ltd. 1-TRIMETHYLSILYL-2-PYRROLIDINONE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]

-

ResearchGate. Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]

-

ResearchGate. Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]

-

Chemistry Steps. Amides - Structure and Reactivity. [Link]

-

Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]

-

Organic Syntheses. 2-phenyl-1-pyrroline. [Link]

-

ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

Sources

- 1. 1-TRIMETHYLSILYL-2-PYRROLIDINONE | 14468-90-7 [chemicalbook.com]

- 2. 1-TRIMETHYLSILYL-2-PYRROLIDINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H15NOSi | CID 84461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 14468-90-7,1-TRIMETHYLSILYL-2-PYRROLIDINONE | lookchem [lookchem.com]

- 6. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1-TRIMETHYLSILYL-2-PYRROLIDINONE - Safety Data Sheet [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. molan.wdfiles.com [molan.wdfiles.com]

- 14. media.laballey.com [media.laballey.com]

A Guide to the Strategic Role of 1-(Trimethylsilyl)pyrrolidin-2-one in Modern Organic Synthesis

Abstract